Cas no 2680706-14-1 (Tert-butyl 4-acetyl-3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate)

tert-ブチル 4-アセチル-3-(ヒドロキシメチル)-3-メチルピペラジン-1-カルボキシレートは、ピペラジン骨格にアセチル基、ヒドロキシメチル基、およびメチル基が導入された多機能な有機化合物です。この化合物は、tert-ブトキシカルボニル(Boc)保護基を有しており、医薬品中間体や有機合成におけるユニットとしての利用が可能です。特に、立体障害を有する置換基の配置により選択的反応性を示し、複雑な分子構築に適しています。ヒドロキシメチル基はさらに修飾可能な官能基として機能し、多段階合成における柔軟性を提供します。Boc基の脱保護条件との互換性も高く、ペプチド化学やヘテロ環合成などの分野での応用が期待されます。

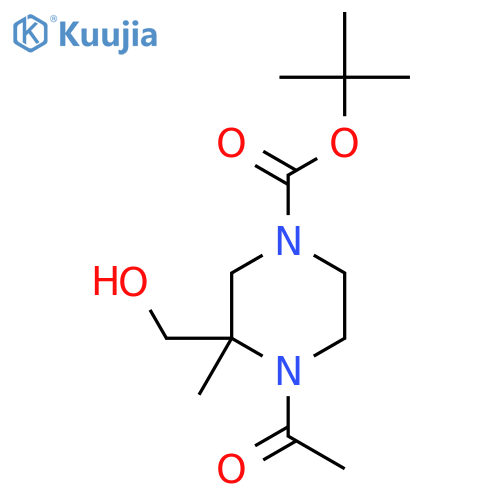

2680706-14-1 structure

商品名:Tert-butyl 4-acetyl-3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate

Tert-butyl 4-acetyl-3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 4-acetyl-3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate

- 2680706-14-1

- EN300-28309005

- F98258

- TERT-BUTYL 4-ACETYL-3-(HYDROXYMETHYL)-3-METHYL-PIPERAZINE-1-CARBOXYLATE

- Tert-butyl 4-acetyl-3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate

-

- インチ: 1S/C13H24N2O4/c1-10(17)15-7-6-14(8-13(15,5)9-16)11(18)19-12(2,3)4/h16H,6-9H2,1-5H3

- InChIKey: LRVVTZZVSPENSI-UHFFFAOYSA-N

- ほほえんだ: OCC1(C)CN(C(=O)OC(C)(C)C)CCN1C(C)=O

計算された属性

- せいみつぶんしりょう: 272.17360725g/mol

- どういたいしつりょう: 272.17360725g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 364

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 70.1Ų

- 疎水性パラメータ計算基準値(XlogP): -0.1

Tert-butyl 4-acetyl-3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28309005-0.1g |

tert-butyl 4-acetyl-3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate |

2680706-14-1 | 95.0% | 0.1g |

$1384.0 | 2025-03-19 | |

| Enamine | EN300-28309005-0.05g |

tert-butyl 4-acetyl-3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate |

2680706-14-1 | 95.0% | 0.05g |

$1320.0 | 2025-03-19 | |

| Enamine | EN300-28309005-10.0g |

tert-butyl 4-acetyl-3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate |

2680706-14-1 | 95.0% | 10.0g |

$6758.0 | 2025-03-19 | |

| Enamine | EN300-28309005-10g |

tert-butyl 4-acetyl-3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate |

2680706-14-1 | 10g |

$6758.0 | 2023-09-07 | ||

| Enamine | EN300-28309005-1g |

tert-butyl 4-acetyl-3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate |

2680706-14-1 | 1g |

$1572.0 | 2023-09-07 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBUF392-1g |

tert-butyl 4-acetyl-3-(hydroxymethyl)-3-methyl-piperazine-1-carboxylate |

2680706-14-1 | 97% | 1g |

¥3888.0 | 2024-04-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBUF392-5g |

tert-butyl 4-acetyl-3-(hydroxymethyl)-3-methyl-piperazine-1-carboxylate |

2680706-14-1 | 97% | 5g |

¥11664.0 | 2024-04-20 | |

| Enamine | EN300-28309005-2.5g |

tert-butyl 4-acetyl-3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate |

2680706-14-1 | 95.0% | 2.5g |

$3080.0 | 2025-03-19 | |

| Enamine | EN300-28309005-1.0g |

tert-butyl 4-acetyl-3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate |

2680706-14-1 | 95.0% | 1.0g |

$1572.0 | 2025-03-19 | |

| Enamine | EN300-28309005-0.5g |

tert-butyl 4-acetyl-3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate |

2680706-14-1 | 95.0% | 0.5g |

$1509.0 | 2025-03-19 |

Tert-butyl 4-acetyl-3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate 関連文献

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

2680706-14-1 (Tert-butyl 4-acetyl-3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate) 関連製品

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 1189426-16-1(Sulfadiazine-13C6)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2680706-14-1)Tert-butyl 4-acetyl-3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate

清らかである:99%/99%/99%/99%

はかる:250.0mg/500.0mg/1.0g/5.0g

価格 ($):239.0/341.0/487.0/1462.0